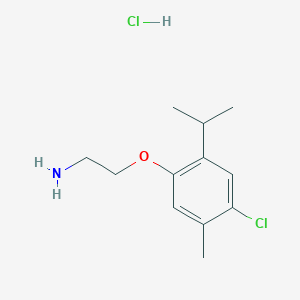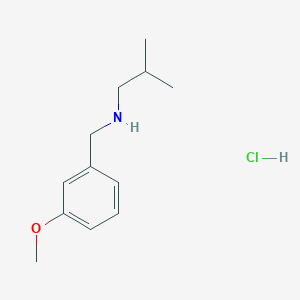
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride
Vue d'ensemble
Description
N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride, also known as 3-MMC, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. It is a potent stimulant that is known to produce euphoria, increased alertness, and increased energy levels. The drug has been used in scientific research to study its mechanism of action and its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Identification
- Research has been conducted on the synthesis of various compounds related to N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride. For example, Błachut, Wojtasiewicz, and Czarnocki (2002) investigated the synthesis of 4-methoxyamphetamine (PMA) using the Leuckart method, identifying contaminants including methoxy derivatives of N-(beta-phenylisopropyl)benzaldimine and others (Błachut, Wojtasiewicz, & Czarnocki, 2002). Similarly, Zanobini, Brandi, and Meijere (2006) developed a one-pot three-component reaction involving alkylhydroxylamine hydrochlorides, including p-methoxybenzyl, to yield 3-spirocyclopropanated 2-azetidinones (Zanobini, Brandi, & Meijere, 2006).
Analytical Characterization
- Analytical characterization of compounds structurally related to this compound is another area of focus. Westphal, Girreser, and Waldmüller (2016) presented mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for N-(ortho-methoxybenzyl)amines with amphetamine partial structure, contributing to the understanding of these compounds (Westphal, Girreser, & Waldmüller, 2016).
Chemical Modification and Drug Design
- The chemical modification and design of new compounds using this compound as a building block have been explored. For instance, Jing (2010) reported the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives, indicating the potential for creating diverse chemical entities (Jing, 2010).
Toxicological Studies
- In the field of toxicology, Richter et al. (2019) conducted studies on the toxicokinetics and analytical toxicology of NBOMe derivatives, which are structurally similar to this compound. Their work included the identification of phase I and II metabolites and the evaluation of plasma protein binding (Richter et al., 2019).
Mécanisme D'action
Target of Action
The primary target of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent , suggesting a possible irreversible or slowly reversible mechanism of action . By inhibiting FAAH, the compound prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter .
Biochemical Pathways
The inhibition of FAAH affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain . By preventing the breakdown of anandamide, this compound can enhance the signaling of the endocannabinoid system .
Pharmacokinetics
The related compound n-3-methoxybenzyl-linoleamide has been shown to have slow absorption and elimination rates in rats
Result of Action
The inhibition of FAAH by this compound leads to increased levels of anandamide, which can have various effects at the molecular and cellular levels. These effects might include analgesic, anti-inflammatory, or neuroprotective effects, as anandamide can modulate the release of neurotransmitters .
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGBWQBUYNSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



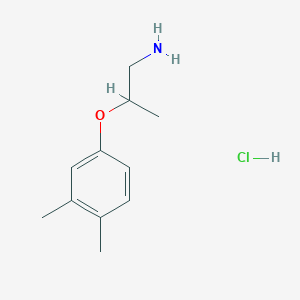
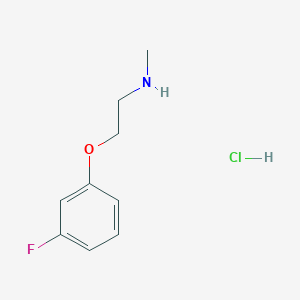
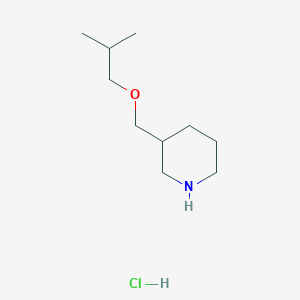
![2-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3078358.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B3078366.png)

![4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-methyl]piperidine hydrochloride](/img/structure/B3078375.png)
![4-[(Thien-2-ylmethoxy)methyl]benzeneboronic acid](/img/structure/B3078390.png)
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B3078394.png)

![Tert-butyl N-{4-aminobicyclo[2.1.1]hexan-1-YL}carbamate](/img/structure/B3078407.png)

amine hydrochloride](/img/structure/B3078438.png)
